molecular formula C14H17NO4 B8633832 N-[4-(2-Cyclopropylethoxy)benzoyl]glycine CAS No. 915016-56-7

N-[4-(2-Cyclopropylethoxy)benzoyl]glycine

Cat. No.: B8633832
CAS No.: 915016-56-7
M. Wt: 263.29 g/mol
InChI Key: UXYQFXQEEYLTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Cyclopropylethoxy)benzoyl]glycine is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

915016-56-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-[[4-(2-cyclopropylethoxy)benzoyl]amino]acetic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)9-15-14(18)11-3-5-12(6-4-11)19-8-7-10-1-2-10/h3-6,10H,1-2,7-9H2,(H,15,18)(H,16,17)

InChI Key

UXYQFXQEEYLTQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (8.64 mL, 99.0 mmol) and one drop of DMF were added to a solution of dichloromethane (30 mL) containing 4-(2-cyclopropylethoxy)benzoic acid (9.28 g, 45.0 mmol) prepared in Example 9 (9a) under ice-cooling. The mixture was stirred at room temperature for 1.75 hours, and the solvent was evaporated. Then, the resulting residue was suspended in THF (3 mL). This suspension added dropwise to a 50% THF aqueous solution (120 mL) containing glycine (4.41 g, 58.7 mmol) and triethylamine (15.7 mL, 112 mmol) under ice-cooling. The mixture was stirred at room temperature for 1.5 hours, and then 10% hydrochloric acid (40 mL) was added thereto under ice-cooling. The produced precipitate was collected by filtration, washed with water, and dried by heating under reduced pressure to give 11.4 g of the title compound (powder, yield: 97%).
Quantity
8.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
15.7 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (8.64 mL, 99.0 mmol) and one drop of DMF were added to a solution of dichloromethane (30 mL) containing 4-(2-cyclopropylethoxy)benzoic acid (9.28 g, 45.0 mmol) prepared in Example 9 (9a) under ice-cooling. The mixture was stirred at room temperature for 1.75 hours, and the solvent was evaporated. Then, the resulting residue was suspended in THF (3 mL). This suspension added dropwise to a 50% THF aqueous solution (120 mL) containing glycine (4.41 g, 58.7 mmol) and triethylamine (15.7 mL, 112 nmol) under ice-cooling. The mixture was stirred at room temperature for 1.5 hours, and then 10% hydrochloric acid (40 mL) was added thereto under ice-cooling. The produced precipitate was collected by filtration, washed with water, and dried by heating under reduced pressure to give 11.4 g of the title compound (powder, yield: 97%).
Quantity
8.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
15.7 mL
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods III

Procedure details

Oxalyl chloride (8.64 mL, 99.0 mmol) and one drop of N,N-dimethylformamide (DMF) were added to a methylene chloride (30 mL) solution of 4-(2-cyclopropylethoxy)benzoic acid (9.28 g, 45.0 mmol) prepared in Example 1 (1a), under ice-cooling. The mixture was stirred at room temperature for 1.75 hours, and then the solvent was evaporated. Then, the obtained residue was suspended in THF (3 mL). This suspension was dropwise added to a 50% THF aqueous solution (120 mL) of glycine (4.41 g, 58.7 mmol) and triethylamine (15.7 mL, 112 mmol) under ice-cooling. The resulting mixture was stirred at room temperature for 1.5 hours, and the solvents (mainly THF) were evaporated. Then, 10% hydrochloric acid (40 mL) was added to the residue under ice-cooling. The resulting precipitate was collected by filtration, washed with water, and dried by heating under reduced pressure to give 11.4 g of the title compound (powder, yield: 97%).
Quantity
8.64 mL
Type
reactant
Reaction Step One
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.